molecular formula C11H16O8 B13412203 2,3,5-Triacetyl beta-D-Ribofuranose CAS No. 65024-85-3

2,3,5-Triacetyl beta-D-Ribofuranose

Cat. No.: B13412203
CAS No.: 65024-85-3
M. Wt: 276.24 g/mol
InChI Key: RCDVSNGCFMKYLB-GWOFURMSSA-N
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Description

2,3,5-Triacetyl beta-D-Ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis, particularly in the preparation of nucleosides and nucleotides, which are essential components of nucleic acids.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triacetyl beta-D-Ribofuranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to remove specific functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield deoxygenated derivatives .

Mechanism of Action

The mechanism of action of 2,3,5-Triacetyl beta-D-Ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, it prevents unwanted reactions at these sites, allowing for selective reactions at other positions. This selective protection is crucial in the synthesis of complex molecules such as nucleosides and nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Triacetyl beta-D-Ribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleosides and nucleotides, where precise control over the chemical structure is essential .

Properties

CAS No.

65024-85-3

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1

InChI Key

RCDVSNGCFMKYLB-GWOFURMSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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